molecular formula C14H13ClN4O2S B2911536 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate CAS No. 477859-38-4

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate

Cat. No. B2911536
M. Wt: 336.79
InChI Key: WZEXJASVGJIFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C14H13ClN4O2S and its molecular weight is 336.79. The purity is usually 95%.
BenchChem offers high-quality 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-amine with ethyl chloroformate followed by reaction with N-(3-chlorophenyl)carbamate.

Starting Materials
6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-amine, ethyl chloroformate, N-(3-chlorophenyl)carbamate

Reaction
6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-amine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl chloroformate., The resulting intermediate is then reacted with N-(3-chlorophenyl)carbamate in the presence of a base such as potassium carbonate to form the final product, 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate.

properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-8-12(22-13-16-7-17-19(8)13)9(2)21-14(20)18-11-5-3-4-10(15)6-11/h3-7,9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEXJASVGJIFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate

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